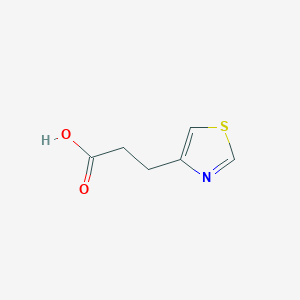

3-(1,3-Thiazol-4-yl)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVNXSTIGKBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655522 | |

| Record name | 3-(1,3-Thiazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933735-27-4 | |

| Record name | 3-(1,3-Thiazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-thiazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 1,3 Thiazol 4 Yl Propanoic Acid and Its Derivatives

Established Synthetic Pathways to the Thiazole (B1198619) Ring System

The construction of the thiazole ring is a fundamental step in the synthesis of 3-(1,3-thiazol-4-yl)propanoic acid and its derivatives. Several established methods, including the renowned Hantzsch synthesis and various condensation reactions, are employed. Additionally, solution-phase parallel synthesis has emerged as a powerful tool for generating libraries of these compounds for high-throughput screening.

Hantzsch Synthesis Approaches

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. nih.gov Variations of this method have been successfully applied to the synthesis of derivatives of this compound.

One notable approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in a refluxing aqueous solution. This reaction proceeds for 2 hours and results in the formation of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.gov Initially, a water-soluble amino acid hydrochloride is formed, which is then converted to the final product by the addition of sodium acetate (B1210297). nih.gov The structure of the resulting compound has been confirmed using 1H-NMR spectroscopy, which shows characteristic triplets for the CH2CO and NCH2 protons at 2.62 and 4.11 ppm, respectively, and two doublets for the thiazole ring protons at 6.71 and 7.18 ppm. researchgate.net

Another application of the Hantzsch synthesis is in the preparation of 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids. These compounds are synthesized through the condensation of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid with various aromatic or heterocyclic aldehydes. nih.gov The optimal reaction conditions for the initial formation of the thiazolone precursor from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid were found to be in water with sodium carbonate as a base. nih.gov

Furthermore, a one-pot, three-component Hantzsch synthesis has been developed for creating a new series of substituted thiazole derivatives. nih.gov This efficient and environmentally friendly method involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a reusable silica-supported tungstosilisic acid catalyst. nih.gov This reaction can be performed under conventional heating or ultrasonic irradiation, with yields ranging from 79% to 90%. nih.gov A plausible mechanism for this reaction involves the initial formation of an intermediate via cyclocondensation of the α-bromoketone and thiourea, followed by reaction with the aldehyde. nih.govresearchgate.net

Table 1: Hantzsch Synthesis Approaches for Thiazole Derivatives

| Starting Materials | Reagents and Conditions | Product | Key Findings |

| N-phenyl-N-thiocarbamoyl-β-alanine, Chloroacetaldehyde | Refluxing water, 2 hours, followed by sodium acetate | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Straightforward synthesis of a 2-amino substituted thiazole propanoic acid derivative. nih.govresearchgate.net |

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, Aromatic/Heterocyclic aldehydes | Aqueous sodium carbonate, glycine catalyst | 3-{5-Substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids | Effective for synthesizing 5-substituted thiazolone derivatives. nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, conventional heating or ultrasonic irradiation | New substituted Hantzsch thiazole derivatives | Green and efficient one-pot, three-component synthesis with high yields. nih.gov |

Condensation Reactions Employing Related Precursors

Condensation reactions are a versatile strategy for the synthesis of the propanoic acid side chain, which can then be attached to a pre-formed thiazole ring, or for the construction of the thiazole ring itself from acyclic precursors.

A common method for synthesizing 3-arylpropanoic acids involves the Knoevenagel condensation of an aryl aldehyde with Meldrum's acid. nih.gov The resulting product can then be reduced, hydrolyzed, and decarboxylated to yield the desired 3-arylpropanoic acid derivative. nih.gov While this method is general for aryl propanoic acids, it provides a viable route to the propanoic acid moiety of the target compound.

In the context of forming the thiazole ring, condensation reactions are also pivotal. For instance, the synthesis of 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids is achieved through the condensation of a dihydrothiazolone with various aldehydes in an aqueous sodium carbonate solution, catalyzed by glycine. nih.gov

Another relevant condensation reaction is the synthesis of 2-arylbenzothiazoles, which are formed by the reaction of aryl aldehydes or carboxylic acids with 2-aminothiophenol. tku.edu.tw This reaction can be efficiently carried out under solvent-free conditions using microwave irradiation with L-proline as a catalyst. tku.edu.tw Although this produces a benzothiazole (B30560), the underlying principle of condensing a carbonyl compound with a precursor containing a thiol and an amine is applicable to the synthesis of other thiazole derivatives.

Table 2: Condensation Reactions for Thiazole and Precursor Synthesis

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Key Findings |

| Knoevenagel Condensation | Aryl aldehyde, Meldrum's acid | - | 3-Arylpropanoic acid precursor | A general method for the synthesis of the propanoic acid side chain. nih.gov |

| Aldol-type Condensation | Dihydrothiazolone, Aldehydes | Aqueous sodium carbonate, glycine | 5-Substituted thiazolone propanoic acids | Effective for derivatization at the 5-position of the thiazole ring. nih.gov |

| Benzothiazole Synthesis | Aryl aldehyde/carboxylic acid, 2-Aminothiophenol | L-proline, microwave irradiation, solvent-free | 2-Arylbenzothiazoles | Demonstrates the principle of thiazole ring formation via condensation. tku.edu.tw |

Solution-Phase Parallel Synthesis Strategies

Solution-phase parallel synthesis has proven to be a highly effective strategy for the rapid generation of large libraries of thiazole derivatives for biological screening. This approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships.

A notable example is the parallel solution-phase synthesis of a combinatorial library of 108 amides of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid. mdpi.comnih.govresearchgate.net This multi-step synthesis begins with the creation of a core building block, 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid. mdpi.com Two synthetic routes were explored for this core intermediate. The first involves the acylation of 2-amino-4-(coumarin-3-yl)thiazole with succinic anhydride. mdpi.com The second, and more efficient, route involves the acylation of thiourea with succinic anhydride to produce 3-amino(thioxo)methylcarbamoylpropanoic acid, which is then reacted with 3-(ω-bromoacetyl)-R1-coumarins. mdpi.com This second method provided the target acids in better yields and purity. mdpi.com

The subsequent amidation of the propanoic acid moiety was also optimized for parallel synthesis. The most effective method involved the in situ generation of N1-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-yl]-4-(1H-1-imidazol-yl)oxobutanamides using 1,1'-carbonyldiimidazole as a coupling reagent, followed by direct treatment with a diverse range of amines at 80°C. mdpi.com This approach consistently provided high yields of the final amide products and was well-suited for the generation of a large combinatorial library. mdpi.comresearchgate.net

Table 3: Solution-Phase Parallel Synthesis of Thiazole Propanoic Acid Amides

| Step | Reactants | Reagents and Conditions | Product | Key Features |

| Core Synthesis (Route 1) | 2-Amino-4-(coumarin-3-yl)thiazole, Succinic anhydride | Benzene or glacial acetic acid | 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid | Lower yields (48-52%). mdpi.com |

| Core Synthesis (Route 2) | 3-Amino(thioxo)methylcarbamoylpropanoic acid, 3-(ω-Bromoacetyl)-R1-coumarins | Boiling ethanol or acetic acid, 10-25 minutes | 3-[4-(R1-Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid | Higher yields and purity. mdpi.com |

| Amide Library Synthesis | 3-[4-(R1-Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid, Various amines | 1,1'-Carbonyldiimidazole, 80°C | 3-[4-(R1-Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides | High yields, suitable for parallel synthesis, generated a 108-member library. mdpi.comresearchgate.net |

Derivatization Strategies of the Propanoic Acid Moiety and Thiazole Ring

Derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. The propanoic acid moiety, with its carboxylic acid group, and the thiazole ring both offer handles for chemical modification.

Amide Derivatives Synthesis

The carboxylic acid group of the propanoic acid moiety is a prime site for derivatization, most commonly through the formation of amides. The synthesis of amide derivatives introduces a wide range of functional groups, allowing for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity.

A highly effective method for the synthesis of a combinatorial library of amides from 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids has been developed using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent. mdpi.com In this two-step, one-pot procedure, the carboxylic acid is first activated with CDI to form an acylimidazolide intermediate. This activated intermediate is then reacted in situ with a variety of primary and secondary amines to afford the corresponding amides in high yields. mdpi.com This method is particularly well-suited for parallel synthesis due to its simplicity and the ease of purification.

Another common approach for amide bond formation is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like 4-dimethylaminopyridine (DMAP). ajchem-a.com This method is widely used for the synthesis of amides from carboxylic acids and amines under mild conditions.

The synthesis of hydrazides from the corresponding esters has also been reported for thiazole propanoic acid derivatives. For example, 3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide was prepared by reacting the corresponding ester with hydrazine monohydrate in refluxing 2-propanol. mdpi.com These hydrazides can serve as intermediates for further derivatization.

The successful synthesis of these amide derivatives is typically confirmed by spectroscopic methods. For instance, the 1H-NMR spectra of 3-((4-(4-fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid show characteristic triplets at approximately 2.62 ppm and 4.11 ppm for the CH2CO and NCH2 protons of the propanoic acid moiety, respectively. mdpi.com

Table 4: Synthesis of Amide Derivatives of Thiazole Propanoic Acids

| Carboxylic Acid Precursor | Amine/Hydrazine | Coupling Reagent/Conditions | Product Type | Key Features |

| 3-[4-(R1-Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid | Various primary and secondary amines | 1,1'-Carbonyldiimidazole, 80°C | Amides | High-yielding, suitable for parallel synthesis of large libraries. mdpi.com |

| General Carboxylic Acid | Amine | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Amides | A standard and effective method for amide bond formation. ajchem-a.com |

| Thiazole propanoic acid ester | Hydrazine monohydrate | Refluxing 2-propanol | Hydrazide | Provides an intermediate for further functionalization. mdpi.com |

Hydrazone and Hydrazide Synthesis

The synthesis of hydrazones from this compound typically begins with the formation of a key intermediate, the corresponding hydrazide. This is generally achieved in a two-step process. First, the carboxylic acid is converted to its ester, for instance, by reacting it with an alcohol like ethanol in the presence of a catalytic amount of acid. Subsequently, this ester derivative is treated with hydrazine hydrate, often by heating in an alcoholic solvent, to yield the 3-(1,3-thiazol-4-yl)propanehydrazide. mdpi.com

Once the hydrazide is obtained, it serves as a versatile precursor for the synthesis of a wide array of acyl hydrazones. mdpi.comresearchgate.net This is accomplished through a condensation reaction between the hydrazide and various substituted aldehydes or ketones. nih.govresearchgate.net The reaction is typically carried out by heating the reactants in a solvent such as absolute ethanol, often with a few drops of a concentrated acid like sulfuric acid to catalyze the reaction. mdpi.com This methodology allows for the introduction of different aryl or alkylidene moieties, leading to the creation of a library of hydrazone derivatives. nih.gov The combination of the thiazole ring and the hydrazide-hydrazone moiety is a strategy employed in the development of novel compounds. nih.gov

Table 1: Synthesis of Representative Hydrazone Derivatives from a Thiazole Hydrazide Precursor Note: Data is representative of the general synthetic method described.

| Reactant Aldehyde | Resulting Hydrazone Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 98% | 289 °C | mdpi.com |

| 3-Methoxybenzaldehyde | N'-(3-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 90% | 249 °C | mdpi.com |

Oxime Derivatization

Oxime derivatization is a chemical transformation that introduces the C=NOH functional group, typically by reacting a ketone or aldehyde with hydroxylamine. orientjchem.orgijprajournal.com In the context of this compound, this requires a derivative that contains a carbonyl moiety. For example, research has been conducted on related structures where an acetylphenyl group is incorporated into the molecule, providing the necessary ketone functionality for oximation. nih.gov

The synthesis of the oxime is generally achieved by refluxing the ketone-containing precursor with hydroxylamine hydrochloride in a suitable solvent like 2-propanol. A base, such as sodium acetate, is typically added to neutralize the HCl salt and liberate the free hydroxylamine for the reaction. nih.gov This process converts the ketone group into a hydroxyimino group (oxime), altering the electronic and steric properties of the molecule. nih.gov

Table 2: Example of Oxime Derivatization of a Thiazole Propanoic Acid Derivative

| Starting Material | Reagents | Resulting Oxime Derivative | Reference |

|---|---|---|---|

| 3-{[4-(4-chlorophenyl)thiazol-2-yl][4-acetylphenyl]amino}propanoic acid | HONH₂·HCl, CH₃COONa | 3-{[4-(4-chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoic acid | nih.gov |

Heterocyclic Hybrid Molecule Formation

The derivatives of this compound, particularly the hydrazides, are valuable synthons for constructing more complex heterocyclic hybrid molecules. These reactions involve the cyclization of the hydrazide or its derivatives to form new ring systems appended to the core structure.

A common transformation is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. chemmethod.com This can be achieved by first converting the hydrazide to a thiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization in the presence of a strong dehydrating agent, such as concentrated sulfuric acid, with heating. chemmethod.com The acid catalyzes the removal of a water molecule, leading to the formation of the five-membered 1,3,4-thiadiazole ring. This synthetic route effectively merges the thiazole propanoic acid scaffold with another biologically relevant heterocycle, creating a hybrid molecule with potentially novel properties.

Table 3: Formation of a 1,3,4-Thiadiazole Hybrid from a Hydrazide Precursor Note: This table illustrates a general synthetic pathway.

| Precursor | Key Reagents for Cyclization | Resulting Heterocyclic Hybrid | Reference |

|---|---|---|---|

| Substituted Thiosemicarbazide (derived from acid hydrazide) | Concentrated Sulfuric Acid (H₂SO₄) | 2-Amino-1,3,4-thiadiazole derivative | chemmethod.com |

Investigation of Biological Activities and Pharmacological Potentials of 3 1,3 Thiazol 4 Yl Propanoic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of 3-(1,3-Thiazol-4-yl)propanoic acid have been a focal point of research for their potential to combat microbial infections. The inherent properties of the thiazole (B1198619) ring, when incorporated into the propanoic acid structure, have led to the development of compounds with notable antibacterial and antifungal efficacy.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been extensively investigated. A notable study detailed the synthesis and microbiological evaluation of a series of 3-thiazol-4-yl-carba-1-dethiacephalosporins. nih.gov By modifying the substitution at the 2-position of the thiazole moiety, researchers observed significant variations in microbiological activity. nih.gov In particular, certain ATMO derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the compound LY215226 demonstrated low minimum inhibitory concentrations (MICs) against a range of representative organisms. nih.gov

Another area of research has focused on the synthesis of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid derivatives. nuph.edu.ua Screening of these compounds using the agar (B569324) diffusion method revealed varying levels of antimicrobial activity. nuph.edu.ua Specifically, 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid itself was found to possess a moderate broad-spectrum activity. nuph.edu.ua

Furthermore, the synthesis of novel 1,3-thiazolidin-4-one derivatives from carboxylic acid hydrazides has yielded compounds with promising antibacterial properties. These compounds were tested against a panel of microorganisms, including Gram-positive and Gram-negative bacteria. researchgate.net

The versatility of the thiazole scaffold is further highlighted by the synthesis of 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives. These compounds, derived from the reaction of Schiff bases of 3-amino-1,2,4-triazoles with mercaptoacetic acid and 2-mercaptopropionic acid, were evaluated for their antibacterial activity against S. aureus and S. epidermidis. nih.gov

Here is an interactive data table summarizing the antibacterial activity of selected this compound derivatives:

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have shown significant promise as antifungal agents. Research into 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives has demonstrated their efficacy against fungal pathogens such as C. albicans and C. glabrata. nih.gov

Furthermore, a class of compounds known as 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols has been identified for its broad-spectrum biological activity, including antifungal properties. nih.gov One particular derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (referred to as C1), has emerged as a potent agent against various Candida species, including those resistant to azoles, as well as molds. nih.gov The minimum inhibitory concentration (MIC100) values for this compound ranged from 8 to 96 μg/ml. nih.gov The mechanism of its antifungal action is believed to involve the disruption of cell wall biogenesis. nih.gov

The antifungal potential of this structural class is further supported by the synthesis of novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which have shown activity against Candida albicans. nih.gov

Here is an interactive data table summarizing the antifungal activity of selected derivatives:

Anticancer Activity Research

The thiazole scaffold is a privileged structure in the development of anticancer agents. nih.gov Research into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has identified them as promising candidates targeting SIRT2 and EGFR. nih.gov A series of these compounds demonstrated low micromolar inhibitory activity against A549 human lung adenocarcinoma cells, with IC₅₀ values ranging from 5.42 to 25.4 µM. nih.gov Notably, compounds 21 and 22 in this study exhibited potent activity with IC₅₀ values of 5.42 and 2.47 µM, respectively, surpassing the activity of the standard drug cisplatin (B142131) (IC₅₀ = 11.71 µM). nih.gov

Further underscoring the anticancer potential of this class of compounds, research on 1,3,4-thiadiazole (B1197879) derivatives has shown cytotoxic activity against breast cancer cell lines. nih.gov Specifically, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole demonstrated the strongest anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 49.6 µM and 53.4 µM, respectively. nih.gov An important finding was that these new compounds exhibited weaker cytotoxic activity on normal fibroblast cell lines compared to the cancer cell lines. nih.gov

Here is an interactive data table summarizing the anticancer activity of selected derivatives:

Anti-inflammatory Research

The quest for new anti-inflammatory agents with improved safety profiles has led researchers to explore the potential of thiazole derivatives. A series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov In a carrageenan-induced rat paw edema model, compound 5c from this series demonstrated better anti-inflammatory activity than the standard drug diclofenac. nih.gov Importantly, none of the tested compounds in this series showed any ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Another study focused on the synthesis of new derivatives of 2-(3-fluorobiphenyl-4-yl)propanoic acid. ijpsr.com Several of these compounds were evaluated for their anti-inflammatory activity, with one derivative, 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)]propanamido-2,3-dihydro-1,3-oxazepine-4,7-dione, showing more potent anti-inflammatory activity than the standard drug flurbiprofen (B1673479) in an egg-albumin induced paw edema model in rats. ijpsr.com

Central Nervous System (CNS) Related Activities

Thiazole-containing compounds have also been investigated for their effects on the central nervous system, particularly for their anticonvulsant properties.

Anticonvulsant Properties

The 1,3,4-thiadiazole scaffold is recognized for its diverse biological activities, including anticonvulsant effects. nih.gov Research in this area has led to the synthesis of various derivatives with promising anticonvulsant profiles. For instance, a study on 1,3,4-thiadiazole derivatives synthesized from substituted phenyl hydrazides and benzoic acid identified compounds with good activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. nih.gov One compound, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol, showed 83% and 75% inhibition in the PTZ and MES tests, respectively, at a dose of 20 mg/kg with low toxicity. nih.gov

In another study, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency. biointerfaceresearch.com The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative in this series. biointerfaceresearch.com

Furthermore, the synthesis of 5-ene-derivatives of thiazol/oxazole-bearing 4-thiazolidinones has yielded potential anticonvulsant agents. researchgate.net The anticonvulsant activity of these compounds was evaluated in a PTZ-induced seizure model. researchgate.net

Here is an interactive data table summarizing the anticonvulsant activity of selected derivatives:

Acetylcholinesterase Inhibition for Neurodegenerative Applications

Derivatives of 1,3-thiazole have surfaced as promising candidates for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.gov A key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Dysfunction in acetylcholine-containing neurons is a significant contributor to the cognitive decline observed in Alzheimer's disease. epa.gov

Studies have shown that certain thiazole derivatives can act as selective inhibitors of AChE. researchgate.net For instance, some amine-containing thiazole derivatives have demonstrated significant inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with reported IC50 values of 9 nM and 0.646 μM, respectively. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Molecular docking studies have further elucidated that thiazolidine-4-ones can effectively bind to and inhibit AChE isoforms. nih.gov

Beyond direct enzyme inhibition, thiazole derivatives also show potential in mitigating the pathological hallmarks of Alzheimer's disease by interacting with and modulating the aggregation of amyloid-beta (Aβ) and tau proteins. nih.govtandfonline.com By disrupting the formation of harmful Aβ aggregates, these compounds could help reduce their accumulation in the brain. tandfonline.com The versatility of the thiazole scaffold has led to the development of various clinically used drugs, highlighting its importance in medicinal chemistry. nih.gov

Antiviral Activity Investigations

The thiazole nucleus is a component of various compounds that have been investigated for their antiviral properties. nih.govresearchgate.net Research has demonstrated that certain thiazole derivatives exhibit activity against a range of viruses. nih.govresearchgate.net For example, some newly synthesized 1,3-thiazepine (B12646109) derivatives, which are structurally related to thiazoles, have shown modest activity against HIV-1, Bovine viral diarrhea virus (BVDV), and Yellow fever virus (YFV). nih.gov

In the context of other heterocyclic compounds containing the thiazole moiety, 1,3,4-thiadiazole derivatives have been a focus of antiviral research. A series of 1,4-pentadien-3-one (B1670793) derivatives incorporating a 1,3,4-thiadiazole ring displayed significant antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). mdpi.com The antiviral efficacy of these compounds is influenced by the nature of the substituents on the thiazole or related heterocyclic ring. mdpi.commdpi.com For instance, in a study on 1,2,3-triazole derivatives, the presence of a methyl or methoxyl group on the 4-aryltriazole substituent was beneficial for antiviral activity. mdpi.com

Investigations into 1,4-disubstituted-1,2,3-triazole derivatives have also revealed promising antiviral activity against the Chikungunya virus (CHIKV), with evidence suggesting they act on different stages of the viral replication cycle. nih.gov

Additional Pharmacological Spectrum Studies

Antipyretic Properties

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that often possess antipyretic (fever-reducing) properties. humanjournals.com While direct studies on the antipyretic effects of this compound are not extensively detailed in the provided results, the broader class of thiazole derivatives has been recognized for possessing antipyretic activity. nih.govresearchgate.net The structural similarity of the subject compound to arylpropionic acids suggests a potential for such effects.

Antidiabetic Research

The thiazole scaffold is a key component in several antidiabetic agents. researchgate.net Thiazolidinediones, a class of drugs used to treat type 2 diabetes, feature a thiazole-related ring structure. researchgate.netnih.gov Research has focused on developing new thiazole derivatives with improved efficacy and reduced side effects. researchgate.net

Derivatives of 1,3,4-thiadiazole, a related heterocyclic structure, have been synthesized and evaluated for their α-glucosidase inhibitory activity, a mechanism relevant to controlling blood sugar levels. nih.govmdpi.com Some of these derivatives have shown significant inhibitory potential, with IC50 values lower than the reference drug acarbose. mdpi.com For example, certain 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent inhibition of α-glucosidase, with IC50 values as low as 1.10 ± 0.10 μM. nih.gov The search for new antidiabetic agents has also explored thiazole derivatives containing indole (B1671886) and pyrazole (B372694) moieties, which have been tested against α-amylase and α-glucosidase enzymes. researchgate.net

Antihypertensive Research

Thiazole derivatives have been investigated for their potential as antihypertensive agents. nih.govresearchgate.net A study involving a series of 2-arylamino-1,3,4-thiadiazole derivatives found that the tested compounds exhibited antihypertensive activity in spontaneously hypertensive rats. nih.gov While none of the synthesized compounds in that particular study surpassed the potency of the reference drug guanabenz, the findings support the potential of the thiadiazole core in designing new antihypertensive drugs. nih.gov Other dihydropyridine (B1217469) derivatives, which can be structurally diverse, have also been developed as potent and long-lasting antihypertensive agents. nih.gov

Anti-allergic Mechanisms

The potential for thiazole derivatives to exhibit anti-allergic properties has also been a subject of research. nih.govresearchgate.net Certain compounds have been identified as aryl hydrocarbon receptor (AhR) agonists, a pathway that can modulate immune responses and reduce allergic symptoms. nih.gov For instance, two drugs, M50354 and its ethyl ester derivative M50367, which are structurally distinct from this compound but are also propanoic acid derivatives, were found to be potent inducers of AhR target genes and effective in reducing atopic allergic symptoms. nih.gov

Structure Activity Relationship Sar Elucidation of 3 1,3 Thiazol 4 Yl Propanoic Acid Derivatives

Identification of Pharmacophoric Elements

The fundamental structure of 3-(1,3-thiazol-4-yl)propanoic acid comprises a thiazole (B1198619) ring linked to a propanoic acid side chain at the C4 position. Both of these components are considered essential pharmacophoric elements that contribute to the molecule's biological effects.

The thiazole ring , a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a well-established pharmacophore in numerous biologically active compounds. ijper.orgnih.gov It serves as a versatile scaffold that can engage in various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and pi-stacking. nih.gov The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for pi-pi stacking interactions with aromatic residues in protein binding sites.

The propanoic acid moiety is another critical pharmacophoric feature. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with basic residues, such as arginine or lysine, in a target protein. This interaction can be a key anchoring point for the molecule within the binding site. Furthermore, the three-carbon chain provides a degree of conformational flexibility, enabling the carboxylic acid group to orient itself optimally for interaction with its binding partner. In some contexts, the propanoic acid moiety has been noted to improve the solubility and bioavailability of drug candidates.

Studies on related thiazole-containing compounds have underscored the importance of both the heterocyclic ring and the acidic function. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides, both the thiazolidine (B150603) ring (a reduced form of thiazole) and the carboxylic acid derivative were found to be crucial for their anticancer activity. nih.gov

Influence of Substituent Position and Electronic Effects on Bioactivity

The biological activity of this compound derivatives can be significantly modulated by the introduction of substituents at various positions on the thiazole ring (C2 and C5) and the propanoic acid chain. The nature of these substituents, particularly their electronic properties (electron-donating or electron-withdrawing), plays a pivotal role.

Substitutions at the C2 and C5 positions of the thiazole ring have been shown to have a profound impact on the biological profile of related thiazole compounds. For example, in a study of thiazole derivatives with antihistamine activity, the nature of substituents on the thiazole ring was a key determinant of their potency. nih.gov Research on antimicrobial thiazoles has also revealed that substitutions at different positions can fine-tune the activity spectrum. For instance, the introduction of a p-bromophenyl group at the fourth position of a thiazole ring was found to enhance the antifungal and antituberculosis activities of certain compounds. nih.gov

The electronic effects of substituents are a major consideration. Electron-withdrawing groups, such as nitro or cyano groups, can alter the electron density of the thiazole ring, potentially influencing its interaction with target proteins. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can also modulate activity. SAR studies on some thiazole derivatives have indicated that the presence of an electron-donating methyl group at the C4 position of the phenyl ring attached to the thiazole can increase cytotoxic activity. nih.gov In other cases, a methoxy group has been shown to lead to higher antitumor activity compared to a halogen group. ijper.org

The following table summarizes findings from various studies on related thiazole derivatives, illustrating the influence of substituent position and nature on biological activity.

| Compound Series | Substituent Position | Substituent Type | Observed Effect on Bioactivity |

| Thiazolyl-2-pyrazoline hybrids | C4 of thiazole | p-bromophenyl | Increased antifungal and antituberculosis activity nih.gov |

| Thiazolyl-2-pyrazoline hybrids | C5 of thiazole | Ethyl carboxylate | Slightly decreased overall antimicrobial activity nih.gov |

| Thiazole derivatives | C4 of phenyl attached to thiazole | Methyl (electron-donating) | Increased cytotoxic activity nih.gov |

| Pyrazole-naphthalene-thiazole compounds | Not specified | Methoxy (electron-donating) | Higher antitumor activity than halogen substituents ijper.org |

These examples, while not directly on this compound, provide strong evidence that systematic modification of the thiazole ring with various substituents is a valid strategy for optimizing biological activity.

Stereochemical Impact on Biological Efficacy

Stereochemistry can play a critical role in the biological efficacy of chiral compounds. If a molecule or its biological target is chiral, the different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. In the context of this compound derivatives, a chiral center can be introduced by substitution on the propanoic acid chain, for example, at the alpha- or beta-positions.

While specific studies on the stereochemical impact on this compound derivatives are not widely available, the principles of stereoselectivity in drug action are well-established. For many drugs, one enantiomer is significantly more active than the other (the eutomer versus the distomer). This is because the three-dimensional arrangement of atoms in the eutomer allows for a better fit and more effective interaction with the chiral binding site of the target protein.

For instance, the synthesis and evaluation of enantiomers of other complex molecules containing a carboxylic acid moiety have demonstrated the importance of stereochemistry. In the development of novel anticancer agents based on 2-arylthiazolidine-4-carboxylic acid amides, the stereochemistry at the C4 position of the thiazolidine ring was a key consideration in their design and synthesis. nih.gov

The potential for stereoisomerism in derivatives of this compound highlights the necessity of preparing and testing individual enantiomers to fully characterize their biological activity. The separation of racemates or the stereospecific synthesis of enantiomerically pure compounds is therefore a critical step in the drug discovery and development process for this class of molecules.

Mechanistic Insights into the Biological Actions of 3 1,3 Thiazol 4 Yl Propanoic Acid Derivatives

Molecular Target Identification and Validation

The therapeutic potential of 3-(1,3-thiazol-4-yl)propanoic acid derivatives stems from their ability to interact with multiple biological targets, leading to the modulation of key cellular processes.

Ligand-GABA A Receptor Interactions

Gamma-aminobutyric acid type A (GABA A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov These ligand-gated chloride channels are composed of five subunits, with the most common arrangement being two α, two β, and one γ subunit. nih.gov The diverse pharmacology of GABA A receptors is attributed to the existence of multiple subunit isoforms. nih.gov While allosteric modulators like benzodiazepines bind at the α+/γ2− interface, other compounds such as barbiturates and anesthetics are thought to interact with pockets within the transmembrane domain. nih.gov A novel binding site has been identified at the α+β− interface, expanding the potential for therapeutic intervention. nih.gov The interaction of specific ligands with these sites can enhance or directly activate the receptor, leading to neuronal inhibition. nih.gov

Inhibition of Bacterial tRNA (guanine37-N1)-methyltransferase

The enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is crucial for the survival of many bacterial pathogens, as it catalyzes a key step in tRNA modification. mit.edunih.gov This makes TrmD an attractive target for the development of novel antibiotics, especially since it is distinct from its human counterpart. nih.gov Structure-based drug design has led to the synthesis of thienopyrimidinone derivatives that act as potent inhibitors of TrmD. mit.edunih.gov These inhibitors can trigger a conformational change in the enzyme's active site, a "tyrosine-flipping" mechanism, which blocks the binding of the cofactor S-adenosyl-L-methionine (SAM) and the tRNA substrate. nih.gov Some of these derivatives have shown nanomolar potency against TrmD from various bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. mit.edunih.gov

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating fatty acid metabolism, insulin (B600854) sensitivity, and adipogenesis. nih.gov Thiazolidinedione-based compounds are a well-known class of PPARγ agonists. nih.gov The design and synthesis of novel thiazolidinedione derivatives have yielded compounds with significant PPARγ agonistic activity. nih.gov The structure-activity relationship of these derivatives indicates that substitutions on the S-benzyl ring and the nature of the alkyl group in the hydrophobic region significantly influence their potency. nih.gov For instance, some derivatives have demonstrated activity five-fold greater than the reference compounds in luciferase-based reporter assays. nih.gov

Interactions with Lysosomal Protective Protein (LLP) and Thromboxane-A Synthase (TXAS)

Research has also explored the dual inhibition of thromboxane-A synthase (TXAS) and antagonism of the thromboxane (B8750289) receptor. nih.gov A series of 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid derivatives have been designed to possess this dual activity. nih.gov The introduction of substituents like 5-(1H-imidazol-1-ylmethyl) or 5-(3-pyridinyl-methyl) has resulted in compounds with potent TXAS inhibitory activity. nih.gov One such compound, when administered orally to dogs, demonstrated long-lasting inhibition of both TXAS and the thromboxane receptor. nih.gov

Targeting of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR)

Recent studies have identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer agents that target both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, and their dysregulation is linked to diseases like cancer. mdpi.com EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. nih.gov In silico modeling suggests that certain thiazole (B1198619) derivatives can interact with conserved amino acid residues in both SIRT2 and EGFR. nih.gov The presence of an oxime moiety on these derivatives was found to significantly enhance their antiproliferative activity against lung cancer cells. nih.gov

Biochemical Pathway Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of various biochemical pathways, contributing to their observed biological effects. For example, the inhibition of TrmD disrupts bacterial protein synthesis, a critical pathway for bacterial survival. mit.edunih.gov The modulation of PPARγ alters gene expression related to lipid metabolism and insulin signaling. nih.gov The dual inhibition of TXAS and the thromboxane receptor interferes with the arachidonic acid cascade and subsequent signaling pathways involved in platelet aggregation and vasoconstriction. nih.gov Furthermore, the targeting of SIRT2 and EGFR by specific thiazole derivatives can induce cell death in cancer cells, highlighting their potential to modulate pathways involved in cell proliferation and survival. nih.govnih.gov The diverse biological activities of these compounds, including antimicrobial and anticancer effects, underscore the importance of understanding their interactions with multiple pathways. researchgate.netmdpi.com

Table of Research Findings on this compound Derivatives

| Derivative Class | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thienopyrimidinones | Bacterial tRNA (guanine37-N1)-methyltransferase (TrmD) | Nanomolar potency against TrmD; induces a "tyrosine-flipping" mechanism in the active site. | mit.edunih.gov |

| Thiazolidinediones | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Act as potent agonists; activity influenced by substitutions on the S-benzyl ring and hydrophobic alkyl groups. | nih.gov |

| 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acids | Thromboxane-A Synthase (TXAS) and Thromboxane Receptor | Exhibit dual inhibitory and antagonistic activity; long-lasting effects observed in vivo. | nih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |

| 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid |

| S-adenosyl-L-methionine |

| Thienopyrimidinone |

Advanced Analytical Methodologies for Characterization and Purity Assessment of 3 1,3 Thiazol 4 Yl Propanoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural determination of 3-(1,3-Thiazol-4-yl)propanoic acid, offering insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The protons of the propanoic acid chain typically exhibit characteristic shifts, with the methylene (B1212753) groups adjacent to the carboxyl and thiazole (B1198619) groups appearing as distinct multiplets. docbrown.info The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift. libretexts.org The protons on the thiazole ring have unique chemical shifts due to the heteroatoms, with the proton at the C2 position being the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum (~170-180 ppm). The carbons of the thiazole ring resonate in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur atoms. The aliphatic carbons of the propanoic acid chain appear at the upfield end of the spectrum. docbrown.info

| ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| H-2 (thiazole) | 8.8 - 9.0 |

| H-5 (thiazole) | 7.2 - 7.4 |

| -CH₂- (alpha to thiazole) | 3.0 - 3.3 |

| -CH₂- (alpha to COOH) | 2.7 - 2.9 |

| -COOH | 10.0 - 12.0 (broad) |

| ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (acid) | 175 - 180 |

| C-2 (thiazole) | 150 - 155 |

| C-4 (thiazole) | 145 - 150 |

| C-5 (thiazole) | 115 - 120 |

| -CH₂- (alpha to thiazole) | 30 - 35 |

| -CH₂- (alpha to COOH) | 25 - 30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The most characteristic absorptions are associated with the carboxylic acid group. A very broad O-H stretching vibration is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.org The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. libretexts.orgdocbrown.info Vibrations associated with the thiazole ring, such as C=N and C-S stretching, also appear in the fingerprint region (below 1500 cm⁻¹). docbrown.info

| Characteristic IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 2850-3000 | C-H stretch (Aliphatic) |

| 1700-1725 (strong) | C=O stretch (Carboxylic Acid) |

| ~1500-1600 | C=N stretch (Thiazole Ring) |

| 1400-1450 | C-H bend (Aliphatic) |

| 1210-1320 | C-O stretch (Carboxylic Acid) |

| 920-950 | O-H bend (Carboxylic Acid Dimer) |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]+• corresponds to the exact molecular weight of the compound. docbrown.info High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing the purity of the compound and identifying any impurities. The predicted monoisotopic mass for this compound is 157.01974 Da. uni.lu Common adducts observed in electrospray ionization (ESI) include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu Fragmentation patterns can also provide structural information; for instance, a common fragmentation would be the loss of the carboxyl group.

| Predicted Mass Spectrometry Data for this compound | |

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 158.02702 |

| [M+Na]⁺ | 180.00896 |

| [M-H]⁻ | 156.01246 |

| [M]⁺• | 157.01919 |

X-ray Single Crystal Diffraction

X-ray single crystal diffraction stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If a suitable single crystal of this compound can be grown, this method would provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the propanoic acid chain relative to the thiazole ring and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While no public crystal structure for this specific compound is currently available, this technique remains the gold standard for unambiguous structural confirmation.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for quantifying impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. libretexts.org For this compound, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase, or eluent, is a solvent or mixture of solvents chosen based on the polarity of the compound. Due to the polar carboxylic acid group and the thiazole ring, a moderately polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol (B129727), would be appropriate. libretexts.org The position of the compound on the developed TLC plate is quantified by its retention factor (Rf) value. The presence of a single spot under UV visualization or after staining indicates a high degree of purity. libretexts.org

| TLC Analysis of this compound | |

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Typical Mobile Phase | Dichloromethane:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |

| Expected Rf | Dependent on the exact solvent system, but expected to be < 0.5 in moderately polar systems due to its high polarity. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely employed for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.

Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar heterocyclic compounds and carboxylic acids. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions of the analyte with the stationary and mobile phases.

For compounds structurally similar to this compound, such as other thiazole and propanoic acid derivatives, typical mobile phases consist of a mixture of acetonitrile (B52724) or methanol and a buffered aqueous solution. nih.govresearchgate.net The buffer, often a phosphate (B84403) or formate (B1220265) buffer, is used to control the pH of the mobile phase, which is crucial for achieving reproducible retention times and good peak shapes for ionizable compounds like carboxylic acids. By adjusting the pH, the ionization state of the propanoic acid moiety can be controlled, thereby influencing its retention on the non-polar stationary phase.

Detection is commonly performed using a UV detector, as the thiazole ring exhibits significant UV absorbance. The selection of the detection wavelength is optimized to achieve the highest sensitivity for the parent compound and any relevant impurities. Validation of the HPLC method according to ICH guidelines is essential to ensure its accuracy, precision, linearity, selectivity, and robustness for its intended purpose, such as purity testing or assay. nih.gov

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Value | Description |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | The most common mode for this type of compound. |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm | A non-polar stationary phase providing good retention for moderately polar compounds. |

| Column Dimensions | 250 mm x 4.6 mm | A standard analytical column dimension. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | A typical mobile phase for separating acidic compounds. The exact ratio is optimized. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The thiazole ring provides UV absorbance for detection. Wavelength may be optimized. |

| Temperature | 30 °C | Column temperature is controlled to ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Retention Time | To be determined experimentally | The time at which the compound elutes from the column under the specified conditions. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. It serves as a crucial test of purity and provides strong evidence for the compound's empirical formula. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the theoretically calculated values based on the proposed chemical formula.

Research Findings:

For a synthesized batch of this compound, elemental analysis is performed to confirm its elemental composition. The molecular formula of this compound is C₆H₇NO₂S. uni.lu Based on this formula, the theoretical weight percentages of each element can be calculated. In published research on novel thiazole derivatives, it is common to report that the found elemental analysis values are in close agreement with the calculated values, typically within ±0.4%, which is a widely accepted tolerance for confirming the structure of a pure compound. lsmu.lt

Interactive Data Table: Elemental Analysis of this compound

| Element | Symbol | Theoretical % | Experimental % |

| Carbon | C | 45.85 | To be determined |

| Hydrogen | H | 4.49 | To be determined |

| Nitrogen | N | 8.91 | To be determined |

| Oxygen | O | 20.36 | To be determined |

| Sulfur | S | 20.40 | To be determined |

Applications of 3 1,3 Thiazol 4 Yl Propanoic Acid and Its Derivatives Beyond Traditional Medicinal Chemistry

Agrochemical Applications: Plant Growth Regulation

The influence of thiazole (B1198619) derivatives on biological systems is not limited to human health; it also encompasses the agricultural domain, particularly in the area of plant growth regulation. Research has shown that specific derivatives of the core compound can positively influence plant development, leading to improved crop characteristics.

Table 1: Research Findings on Agrochemical Applications

| Derivative Compound | Application | Observed Effect | Source |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Plant Growth Regulation | Promoted rapeseed growth, increased seed yield and oil content. | nih.govresearchgate.net |

Material Science Applications

The thiazole ring is a versatile building block in material science due to its aromaticity, rigidity, and electron-donating properties. These characteristics are exploited in the creation of advanced materials with specific optical and electronic functions, such as functional dyes, polymers, liquid crystals, and photosensitizers.

Functional Dyes Thiazole derivatives are integral to the synthesis of functional dyes. nih.govresearchgate.net These dyes are utilized in various high-tech applications, notably in dye-sensitized solar cells (DSSCs). For instance, sensitizers containing a thiazolyl unit in their π-conjugation bridge have been developed. researchgate.net The inclusion of the thiazole unit can lower the HOMO-LUMO gap and red-shift the charge-transfer band, which are crucial properties for efficient solar energy conversion. researchgate.net The specific placement of the nitrogen atom within the thiazole unit is critical to the photovoltaic performance of the resulting dye. researchgate.net

Polymers Conjugated polymers based on the thiazole ring have been synthesized and characterized to explore the role of the heteroatom in the conduction pathway. kaust.edu.saacs.org Polythiazole and polythiazolothiazole are examples of such polymers. kaust.edu.sa The thiazolo[5,4-d]thiazole (B1587360) fused ring system is particularly noted for being an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π-π overlap. researchgate.net These properties make thiazole-based polymers suitable for applications in organic electronics, such as polymer solar cells and organic field-effect transistors (OFETs). researchgate.netcedarville.edu

Liquid Crystals The structural rigidity of the thiazole core has been incorporated into the design of liquid crystals. Bent-core thiadiazole nematic liquid crystals have been reported to exhibit unusually large values of birefringence. rsc.org The length of aliphatic chains at the terminal ends of molecules based on thiazolo[5,4-d]thiazole has been shown to affect their liquid crystalline properties. uobasrah.edu.iq Researchers have synthesized various bent-shaped and rod-like liquid crystalline compounds containing 1,3,4-thiadiazole (B1197879) and benzothiazole (B30560) rings, which exhibit different mesophases like nematic and smectic phases. uobasrah.edu.iqresearchgate.net

Photosensitizers Thiazole-based compounds are effective photosensitizers, which are molecules that can absorb light and transfer the energy to another molecule. A notable example is Thiazole Orange, whose fluorescence and photosensitizing abilities can be controlled, making it useful for applications like photodynamic therapy (PDT). nih.gov In the context of renewable energy, thiazole-based dyes have demonstrated strong potential as effective photosensitizers for DSSCs, where they play a crucial role in electron injection into the semiconductor's conduction band. researchgate.net The thiazolo[5,4-d]thiazole scaffold has also been integrated into new photoactive compounds for use in bulk-heterojunction organic solar cells. researchgate.net

Table 2: Overview of Thiazole Derivatives in Material Science

| Application Area | Thiazole Derivative Type | Key Findings/Properties | Source |

| Functional Dyes | Thiazolyl-containing π-conjugation bridges | Lowers HOMO-LUMO gap; enhances photovoltaic performance in DSSCs. | researchgate.net |

| Polymers | Polythiazole, Thiazolothiazole-based polymers | High oxidative stability, rigid planar structure, good for charge transport in organic electronics. | kaust.edu.saresearchgate.net |

| Liquid Crystals | Bent-core thiadiazole, Thiazolo[5,4-d]thiazole | High birefringence; mesophase properties influenced by terminal chain length. | rsc.orguobasrah.edu.iq |

| Photosensitizers | Thiazole Orange, Thiazole-based dyes | Controllable fluorescence and photosensitizing ability; efficient electron injection in DSSCs. | researchgate.netnih.gov |

常见问题

Q. What are the standard synthetic routes for 3-(1,3-Thiazol-4-yl)propanoic acid and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between thiazole derivatives and acrylic acid precursors. For example:

- Route 1 : Reacting 4-thiazolylamine with acryloyl chloride in the presence of triethylamine under an inert atmosphere at room temperature .

- Route 2 : Condensation of substituted aldehydes (e.g., nitrobenzaldehyde, thiophenecarboxaldehyde) with thiazole intermediates under reflux conditions (e.g., 3–5 hours in aqueous sodium carbonate) .

- Key Conditions : Control of pH (e.g., acetic acid for neutralization) and solvent selection (e.g., dry acetone, methanol) are critical for yield optimization .

Table 1 : Example Reaction Conditions from Evidence

| Derivative | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Compound 9 | Nitrobenzaldehyde, Na₂CO₃ | Reflux, 3 h | 61% | |

| Compound 10 | Thiophenecarboxaldehyde | Reflux, 3 h | 56% |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., thiazole protons at δ 6.10–7.75 ppm, carboxylic acid protons at δ 12.29–12.72 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1715 cm⁻¹, S-C-N vibrations at ~1506 cm⁻¹) .

- Elemental Analysis : Validate purity by matching experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation) .

- Melting Point : Confirm crystalline stability (e.g., 105–157°C for derivatives) .

Q. What are the common chemical reactions for modifying the thiazole or propanoic acid moieties?

- Methodological Answer :

- Oxidation : Use hydrogen peroxide or m-chloroperbenzoic acid to convert thiazole sulfur to sulfoxides/sulfones .

- Reduction : Employ NaBH₄ or LiAlH₄ to saturate the propenoic acid double bond .

- Substitution : Introduce halogens (e.g., Br₂ in acetic acid) or aryl groups via electrophilic substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of novel derivatives?

- Methodological Answer :

- Catalyst Screening : Test bases like Na₂CO₃ vs. AcONa for condensation efficiency .

- Solvent Effects : Compare polar aprotic (e.g., acetone) vs. protic (e.g., methanol) solvents on reaction kinetics .

- Temperature Gradients : Use reflux (∆) vs. room temperature to balance reaction speed and side-product formation .

- Statistical Design : Apply factorial experiments to evaluate interactions between variables (e.g., pH, temperature) .

Q. How should researchers resolve contradictions between NMR and elemental analysis data?

- Methodological Answer :

- Purity Check : Recrystallize samples or use column chromatography to remove impurities affecting elemental analysis .

- Complementary Methods : Validate with mass spectrometry (MS) or X-ray crystallography .

- Isotopic Labeling : Trace unexpected peaks in NMR (e.g., deuterated solvents, 13C-enriched reagents) .

Q. What strategies are effective for evaluating biological activity in thiazole derivatives?

- Methodological Answer :

- In Vitro Screening : Use microbial growth inhibition assays (e.g., against E. coli or S. aureus) or cytotoxicity tests (e.g., MTT assay on cancer cell lines) .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., halogenation, aryl groups) and correlate with bioassay results .

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values to quantify potency .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Methodological Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., bacterial enzymes, kinase receptors) using software like AutoDock .

- QSAR Models : Predict logP, solubility, and bioavailability from molecular descriptors (e.g., Molinspiration, SwissADME) .

- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Data Contradiction and Reproducibility

Q. How to address variability in bioassay results across studies?

- Methodological Answer :

- Standardized Protocols : Follow CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, incubation time) .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .

- Meta-Analysis : Compare data across publications to identify trends or methodological discrepancies .

Q. What are best practices for ensuring synthetic reproducibility?

- Methodological Answer :

- Detailed Reporting : Document exact molar ratios, solvent grades, and equipment (e.g., microwave vs. oil-bath heating) .

- Reaction Monitoring : Use TLC or in-situ IR to track progress and intermediate formation .

- Open Science : Share raw spectral data and crystallographic files in repositories like Zenodo .

Tables for Key Data

Table 2 : Example Biological Screening Results (Hypothetical)

| Derivative | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells | Reference |

|---|---|---|---|

| Compound 9 | 32 | 45 | |

| Compound 26 | 16 | 28 |

Table 3 : Computational Parameters for Docking Studies

| Software | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| AutoDock Vina | DNA gyrase (1KZN) | -9.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。